molecular formula C17H14ClNO3S B2963986 Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone CAS No. 672951-34-7

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone

Cat. No. B2963986
CAS RN: 672951-34-7
M. Wt: 347.81
InChI Key: SYUVFEQLEKJORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone (BCIS) is a synthetic compound with a wide range of applications in scientific research. It is a member of the isoxazole class of compounds and is commonly used as a substrate for the synthesis of other compounds. It is also used as a reagent for various reactions and is known for its stability and solubility in aqueous solutions. BCIS is a versatile compound that has been used in numerous studies, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are still being explored.

Scientific Research Applications

Docking Studies and Structural Analysis

Research has delved into the molecular docking studies and structural analysis of related compounds to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme, which are crucial for designing COX-2 inhibitors. These studies provide insights into the orientation and interaction of molecules within the active site of the enzyme, highlighting the potential therapeutic applications of such compounds (Al-Hourani et al., 2015).

Synthesis and Evaluation for Anti-tubercular Activity

Compounds with a similar structural framework have been synthesized and evaluated for their anti-tubercular activity. These studies indicate the potential of such compounds in the development of new treatments for tuberculosis, showcasing the importance of structural derivatives in medicinal chemistry (Dighe et al., 2012).

Catalytic Applications in Organic Synthesis

The use of related sulfone compounds in catalytic applications, such as the Friedel-Crafts sulfonylation reaction, has been explored. These reactions are significant for the synthesis of complex organic molecules, demonstrating the role of sulfone derivatives in facilitating chemical transformations (Nara et al., 2001).

Desulfurization Studies

Sulfone derivatives have been studied for their role in the oxidative desulfurization of fuels, a critical process for reducing sulfur emissions and meeting environmental standards. These studies highlight the environmental applications of sulfone compounds in improving fuel quality and reducing pollutants (Dodd & Huang, 2004).

Molecular Inclusion and Selective Adsorption

Investigations into the enantioselective inclusion and selective adsorption properties of sulfone derivatives point towards their potential applications in chiral separations and purification processes. These studies emphasize the versatility of sulfone compounds in creating selective and efficient separation technologies (Akazome et al., 2000).

Advanced Material Development

Sulfone derivatives have been explored for their utility in developing advanced materials, such as proton exchange membranes for fuel cell applications. This research demonstrates the potential of sulfone compounds in contributing to the advancement of energy technologies and sustainable energy solutions (Ghassemi & McGrath, 2004).

properties

IUPAC Name

5-(benzylsulfonylmethyl)-3-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-15-8-6-14(7-9-15)17-10-16(22-19-17)12-23(20,21)11-13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUVFEQLEKJORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.